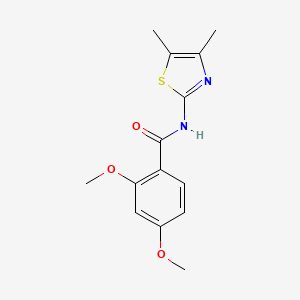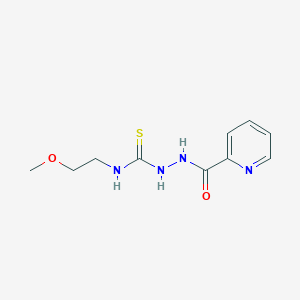
N-(2-methoxyethyl)-2-(2-pyridinylcarbonyl)hydrazinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxyethyl)-2-(2-pyridinylcarbonyl)hydrazinecarbothioamide, also known as CPTH6, is a small molecule inhibitor that has been found to have potential therapeutic applications in various diseases. Its unique chemical structure and mechanism of action have made it a promising candidate for further research and development.
Mecanismo De Acción
N-(2-methoxyethyl)-2-(2-pyridinylcarbonyl)hydrazinecarbothioamide works by inhibiting the activity of the enzyme histone deacetylase 4 (HDAC4), which is involved in the regulation of gene expression. By inhibiting HDAC4, this compound can alter the expression of various genes involved in cell growth, inflammation, and other processes.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects, including the inhibition of cell growth and metastasis in cancer cells, the reduction of inflammatory cytokine production, and the protection against oxidative stress and neuronal damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-methoxyethyl)-2-(2-pyridinylcarbonyl)hydrazinecarbothioamide in lab experiments is its specificity for HDAC4, which allows for more targeted and precise effects on gene expression. However, one limitation is that this compound may have off-target effects on other HDAC enzymes, which could lead to unintended effects on gene expression.
Direcciones Futuras
There are several future directions for research on N-(2-methoxyethyl)-2-(2-pyridinylcarbonyl)hydrazinecarbothioamide, including:
1. Further studies on the mechanism of action of this compound and its effects on gene expression in various cell types.
2. Exploration of the potential therapeutic applications of this compound in other diseases, such as autoimmune disorders and cardiovascular diseases.
3. Development of more potent and selective inhibitors of HDAC4, based on the chemical structure of this compound.
4. Investigation of the potential synergistic effects of this compound with other drugs or therapies in cancer and other diseases.
Conclusion:
In conclusion, this compound, or this compound, is a promising small molecule inhibitor with potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. Its unique chemical structure and mechanism of action make it a valuable tool for further research and development in these areas.
Métodos De Síntesis
The synthesis of N-(2-methoxyethyl)-2-(2-pyridinylcarbonyl)hydrazinecarbothioamide involves several steps, including the reaction of 2-pyridinecarboxylic acid with thionyl chloride to form 2-pyridinecarbonyl chloride. This is then reacted with N-(2-methoxyethyl)hydrazinecarbothioamide to form the final product.
Aplicaciones Científicas De Investigación
N-(2-methoxyethyl)-2-(2-pyridinylcarbonyl)hydrazinecarbothioamide has been extensively studied for its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. In cancer, this compound has been found to inhibit the growth and metastasis of various cancer cells, including breast, prostate, and lung cancer cells. Inflammation is another area where this compound has shown promise, as it has been found to reduce the production of inflammatory cytokines in vitro and in vivo. In neurodegenerative diseases, this compound has been found to protect against oxidative stress and neuronal damage.
Propiedades
IUPAC Name |
1-(2-methoxyethyl)-3-(pyridine-2-carbonylamino)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2S/c1-16-7-6-12-10(17)14-13-9(15)8-4-2-3-5-11-8/h2-5H,6-7H2,1H3,(H,13,15)(H2,12,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYFIVBOSCCCARS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=S)NNC(=O)C1=CC=CC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3-chlorophenyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B5720921.png)
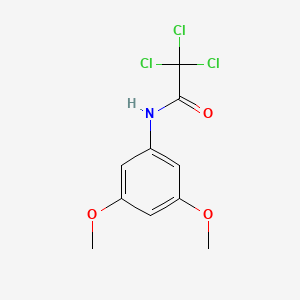
![methyl 4-chloro-3-[(3-phenylpropanoyl)amino]benzoate](/img/structure/B5720933.png)
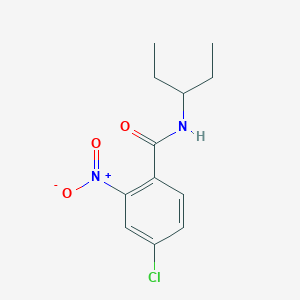

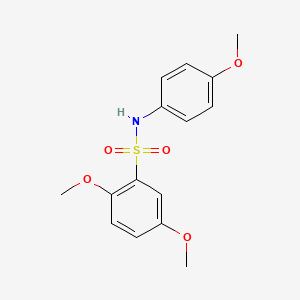

![N-(4-methylphenyl)-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide](/img/structure/B5720967.png)

![N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B5720979.png)
![N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-methoxybenzamide](/img/structure/B5720993.png)
![N-ethyl-2,4-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5720997.png)

